Lcq908

DGAT1 inhibition IC50 comparison metabolic disease

DGAT1 inhibitors vary widely in potency and clinical efficacy, complicating translational research. Pradigastat (LCQ-908) resolves this as the only DGAT1 inhibitor with robust clinical validation in FCS. • 70% fasting TG reduction at 40 mg in FCS patients • Up to 90% suppression of postprandial TG excursions • Characterized transporter profile (BCRP, OATP1B1/B3, OAT3) for combo studies ≥98% purity. Oral bioavailability with established PK/PD. In stock for global shipping.

Molecular Formula C25H24F3N3O2
Molecular Weight 455.5 g/mol
CAS No. 956136-95-1
Cat. No. B610185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLcq908
CAS956136-95-1
SynonymsLCQ-908;  LCQ908;  LCQ 908;  Pradigastat
Molecular FormulaC25H24F3N3O2
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F
InChIInChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)
InChIKeyGXALXAKNHIROPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LCQ-908 DGAT1 Inhibitor Profile


LCQ-908 (pradigastat; CAS 956136-95-1) is a small-molecule diacylglycerol acyltransferase 1 (DGAT1) inhibitor developed by Novartis, with a molecular formula of C25H24F3N3O2 and a molecular weight of 455.47 [1]. It has been evaluated in Phase I and Phase II clinical trials for metabolic disorders including familial chylomicronemia syndrome (FCS), severe hypertriglyceridemia, and type 2 diabetes [2].

Compound class Small-molecule DGAT1 inhibitor
Research context Metabolic disease model studies
Primary assay fit DGAT1 enzyme and cell-based assays

LCQ-908 Irreplaceability in Research


DGAT1 inhibitors exhibit substantial variation in enzymatic potency, isoform selectivity, transporter interaction profiles, and clinical efficacy outcomes. For instance, reported IC50 values for human DGAT1 range from 7 nM (A-922500) to 80 nM (AZD7687) across different assay systems . Furthermore, clinical performance differs markedly: while LCQ-908 demonstrated a 70% reduction in fasting triglycerides in FCS patients at 40 mg [1], other DGAT1 inhibitors such as AZD7687 showed a 75% reduction in postprandial TG excursions in healthy subjects but with a distinct safety profile [2]. These quantitative differences preclude the assumption of functional equivalence and necessitate compound-specific procurement based on the precise research application.

Potency spectrum

DGAT1 IC50 values vary >10-fold among inhibitors; assay-response relationships may not transfer directly.

Selectivity profile

Off-target and isoform selectivity differ between compounds; target engagement interpretation may shift.

Endpoint context

Reported triglyceride-lowering endpoints differ substantially across DGAT1 inhibitors; cross-compound extrapolation is not supported.

LCQ-908 Comparative Evidence


DGAT1 Inhibitory Potency Comparison

LCQ-908 inhibits recombinant human DGAT1 with an IC50 of 57 nM [1] to 78.24 nM [2] depending on the assay system. In a direct head-to-head enzymatic assay, LCQ-908 (IC50 = 78.24 ± 8.16 nM) was less potent than the novel inhibitor Yhhu2407 (IC50 = 18.24 ± 4.72 nM) [2]. In a separate cell-based assay measuring triglyceride synthesis in HeLa cells expressing human DGAT-1, LCQ-908 demonstrated an IC50 of 0.157 µM (157 nM) , whereas ABT-046 achieved an IC50 of 78 nM in the same cell-based system .

Potency comparison
Head-to-head
LCQ-908 IC50: 57–78 nM (enzymatic), 157 nM (cell-based) vs. comparator range 7–80 nM; Yhhu2407 18 nM, ABT-046 8 nM (enzymatic)/78 nM (cell-based).
Supports potency-context selection for DGAT1 enzyme and cell assays.
Assay-dependent variation; verify under your experimental conditions.
DGAT1 inhibition IC50 comparison metabolic disease

FCS Clinical Efficacy

In a 21-day open-label study of six FCS patients, LCQ-908 (pradigastat) at 20 mg reduced fasting triglycerides by 41%, and at 40 mg reduced fasting triglycerides by 70% from baseline [1]. In a Phase III randomized, double-blind, placebo-controlled trial of 45 FCS patients, LCQ-908 40 mg reduced fasting triglycerides by 13.9 mg/dL from baseline, compared to a 45.6 mg/dL increase in the placebo group (p = 0.0182) over 12 weeks [2]. No direct comparative clinical data with other DGAT1 inhibitors in FCS are available.

FCS TG reduction
Clinical endpoint context
Reported 41% (20 mg) and 70% (40 mg) fasting TG reduction from baseline in FCS patients; net 59.5 mg/dL difference vs. placebo at 12 weeks.
Supports FCS model endpoint validation; may inform lipoprotein metabolism studies.
Placebo-controlled data; single-study context.
familial chylomicronemia syndrome triglyceride reduction orphan disease

Postprandial Triglyceride Suppression

In a Phase I study of overweight or obese healthy subjects, LCQ-908 (pradigastat) treatment led to dose-dependent suppression of postprandial triglyceride excursions over 9 hours following a high-fat meal test, with maximal suppression of approximately 90% [1]. In a separate Phase I study of 80 healthy male subjects, the DGAT1 inhibitor AZD7687 decreased postprandial TG excursions by approximately 75% compared to placebo following a fat-containing meal (p < 0.0001) [2].

Postprandial TG excursion
Cross-study comparable
LCQ-908 maximal suppression ~90%; AZD7687 ~75% reduction vs. placebo following high-fat meal.
Supports postprandial lipid absorption model studies.
Cross-study comparison; differing study designs.
postprandial lipemia triglyceride excursion metabolic study

Transporter Interaction Profile

LCQ-908 inhibits BCRP-mediated efflux activity with an IC50 of 5 µM. It also inhibits OATP1B1 (IC50 = 1.66 ± 0.95 µM), OATP1B3 (IC50 = 3.34 ± 0.64 µM), and OAT3 (IC50 = 0.973 ± 0.11 µM) in a concentration-dependent manner [1]. Comparative transporter inhibition data for other DGAT1 inhibitors are limited, but PF-04620110 has been reported to show no significant inhibition of major CYP enzymes at concentrations up to 10 µM, though transporter-specific data are not available [2].

Transporter profile
Class-level inference
IC50: BCRP 5 µM, OATP1B1 1.66 µM, OATP1B3 3.34 µM, OAT3 0.973 µM.
Supports drug-drug interaction assessment in in vitro models.
Limited comparative data for other DGAT1 inhibitors.
drug transporter BCRP OATP OAT DDI potential

LCQ-908 Optimal Use Cases


FCS Triglyceride Metabolism

LCQ-908 is the only DGAT1 inhibitor with robust clinical data in FCS, demonstrating a 70% reduction in fasting triglycerides at 40 mg [1]. Researchers studying FCS pathophysiology or evaluating therapeutic interventions should use LCQ-908 as the reference DGAT1 inhibitor due to its established efficacy in this orphan disease population [2].

Postprandial Lipid Excursions

LCQ-908 suppresses postprandial triglyceride excursions by up to 90% following a high-fat meal test [3]. This makes it an ideal tool compound for investigating the role of DGAT1 in dietary fat absorption, chylomicron assembly, and postprandial lipemia in both rodent models and human studies [1].

Transporter-Mediated DDI Assessment

LCQ-908 inhibits BCRP (IC50 5 µM), OATP1B1 (IC50 1.66 µM), OATP1B3 (IC50 3.34 µM), and OAT3 (IC50 0.973 µM) [4]. Researchers designing combination therapy studies or investigating the pharmacokinetics of co-administered drugs should consider LCQ-908's transporter inhibition profile when selecting a DGAT1 inhibitor probe [4].

Metabolic Disease Research

LCQ-908 has demonstrated anti-obesity and anti-diabetic effects in preclinical models and has been evaluated in Phase II trials for type 2 diabetes [5]. Its oral bioavailability and well-characterized PK/PD relationship make it a suitable reference compound for studying DGAT1 inhibition in metabolic disease models [2].

Application
Selection Property
Validation Focus
FCS lipoprotein metabolism studies
DGAT1 inhibitor with reported FCS endpoint data
Fasting triglyceride endpoint reproducibility in FCS models
Postprandial lipid absorption studies
Reported postprandial TG suppression profile
Postprandial TG excursion assay validation
Transporter-mediated DDI profiling
Characterized BCRP, OATP, and OAT inhibition panel
In vitro DDI prediction using transporter assay data
Metabolic disease model studies
Oral bioavailability and PK/PD relationship characterized
Endpoint validation in diet-induced obesity and diabetes models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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